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For Researchers, Scientists, and Drug Development Professionals

Introduction
Enasidenib (Idhifa®) is an oral, selective inhibitor of the mutant isocitrate dehydrogenase 2

(IDH2) enzyme. It is approved for the treatment of adult patients with relapsed or refractory

acute myeloid leukemia (AML) who have an IDH2 mutation. The therapeutic efficacy of

Enasidenib is linked to its ability to decrease the production of the oncometabolite 2-

hydroxyglutarate (2-HG), thereby promoting the differentiation of leukemic cells.[1]

Accurate and precise quantification of Enasidenib in biological matrices is crucial for

pharmacokinetic (PK) and toxicokinetic (TK) studies, which are essential for dose optimization

and regulatory submissions. The use of a stable isotope-labeled internal standard, such as

Enasidenib-d6, is the gold standard for quantitative bioanalysis using liquid chromatography-

tandem mass spectrometry (LC-MS/MS). The deuterated analog closely mimics the

physicochemical properties of the analyte, ensuring reliable correction for matrix effects and

variability in sample processing and instrument response.

These application notes provide a detailed overview of the use of Enasidenib-d6 in the

pharmacokinetic analysis of Enasidenib, including a comprehensive experimental protocol for

its quantification in plasma, a summary of key pharmacokinetic parameters, and a diagram of

the relevant signaling pathway.
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Mechanism of Action of Enasidenib
Enasidenib targets mutated IDH2 enzymes, which possess neomorphic activity, converting α-

ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG). Elevated levels of 2-HG

competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases,

leading to a hypermethylated state and a block in cellular differentiation. By inhibiting the

mutant IDH2 enzyme, Enasidenib reduces 2-HG levels, restores normal epigenetic regulation,

and induces the differentiation of malignant cells.
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Figure 1: Signaling pathway of Enasidenib's mechanism of action.
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Pharmacokinetic Parameters of Enasidenib in
Humans
The pharmacokinetic profile of Enasidenib has been characterized in healthy subjects and in

patients with relapsed or refractory AML. The following tables summarize key pharmacokinetic

parameters from human studies.

Table 1: Single-Dose Pharmacokinetics of Enasidenib in Healthy Subjects

Dose Cmax (ng/mL) Tmax (hr)
AUC0-inf
(ng·h/mL)

t1/2 (hr)

50 mg 1003 ± 276 4.0 (2.0-8.0) 26800 ± 8410 25.9 ± 7.2

100 mg 2010 ± 562 4.0 (2.0-8.0) 59700 ± 16400 24.5 ± 5.6

300 mg 5860 ± 1530 4.0 (2.0-8.0) 191000 ± 48900 28.3 ± 6.9

Data are presented as mean ± SD for Cmax, AUC, and t1/2, and as median (range) for Tmax.

Data adapted from a study in healthy male subjects.

Table 2: Pharmacokinetic Parameters of Enasidenib in Patients with Relapsed or Refractory

AML

Parameter Value

Dose 100 mg once daily

Median Tmax (hr) 4.0

Mean Volume of Distribution (Vd/F) (L) 55.8

Mean Terminal Half-life (t1/2) (hr) 137

Absolute Bioavailability ~57%

Plasma Protein Binding 98.5%

Data compiled from various clinical studies in patients with R/R AML.[1]
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Experimental Protocol: Quantification of Enasidenib
in Human Plasma using LC-MS/MS
This protocol describes a validated method for the quantification of Enasidenib in human

plasma using an LC-MS/MS system. While the use of Enasidenib-d6 as an internal standard is

highly recommended for optimal accuracy and precision, a detailed published protocol explicitly

using Enasidenib-d6 was not available at the time of writing. The following protocol is adapted

from a validated method for Enasidenib quantification that utilizes a different internal standard

and represents a robust starting point for method development with Enasidenib-d6.

1. Materials and Reagents

Enasidenib reference standard

Enasidenib-d6 (internal standard)

Acetonitrile (HPLC grade)

Formic acid (LC-MS grade)

Ultrapure water

Human plasma (with anticoagulant, e.g., K2EDTA)

2. Instrumentation

High-Performance Liquid Chromatography (HPLC) system

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

3. Preparation of Stock and Working Solutions

Enasidenib Stock Solution (1 mg/mL): Accurately weigh and dissolve Enasidenib in a

suitable solvent (e.g., DMSO or methanol).

Enasidenib-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve Enasidenib-d6 in

a suitable solvent.
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Working Solutions: Prepare serial dilutions of the Enasidenib stock solution in 50%

acetonitrile to create calibration standards and quality control (QC) samples. Prepare a

working solution of Enasidenib-d6 in acetonitrile.

4. Sample Preparation (Protein Precipitation)

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the Enasidenib-d6
internal standard working solution in acetonitrile.

Vortex mix for 1 minute to precipitate proteins.

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean tube or 96-well plate.

Inject an aliquot of the supernatant into the LC-MS/MS system.

5. LC-MS/MS Conditions

Chromatographic Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1

x 50 mm, 1.7 µm) is suitable.

Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in

acetonitrile (B) is recommended.

Flow Rate: 0.4 mL/min

Injection Volume: 5 µL

Mass Spectrometry:

Ionization Mode: Positive Electrospray Ionization (ESI+)

Multiple Reaction Monitoring (MRM) Transitions:

Enasidenib: m/z 474.2 → 267.0 (quantifier), 474.2 → 456.1 (qualifier)
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Enasidenib-d6: The specific mass transition for Enasidenib-d6 will depend on the

position of the deuterium labels. A common approach is to monitor the transition

corresponding to the loss of the same fragment as the unlabeled compound, resulting in

a mass shift of +6 Da for both the precursor and product ions (e.g., m/z 480.2 → 273.0).

This should be optimized experimentally.

6. Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA,

EMA). Validation parameters should include:

Selectivity and Specificity

Linearity and Range

Accuracy and Precision (Intra- and Inter-day)

Matrix Effect

Recovery

Stability (Freeze-thaw, Bench-top, Long-term)

Table 3: Example Method Validation Parameters

Parameter Acceptance Criteria

Linearity (r²) ≥ 0.99

Accuracy
Within ±15% of nominal concentration (±20% for

LLOQ)

Precision (%CV) ≤ 15% (≤ 20% for LLOQ)

Matrix Factor CV ≤ 15%

Recovery Consistent and reproducible

Experimental Workflow
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Bioanalytical Workflow for Enasidenib Quantification
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Figure 2: Workflow for Enasidenib quantification in plasma.
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Conclusion
The use of Enasidenib-d6 as an internal standard in LC-MS/MS-based bioanalytical methods

provides the necessary accuracy and robustness for the quantitative determination of

Enasidenib in pharmacokinetic studies. The detailed protocol and compiled pharmacokinetic

data presented in these application notes serve as a valuable resource for researchers and

scientists involved in the development and clinical evaluation of Enasidenib and other targeted

therapies. Adherence to rigorous method validation is paramount to ensure data quality and

regulatory compliance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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